molecular formula C8H7F2N5O B2496619 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine CAS No. 2226034-07-5

1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine

Cat. No.: B2496619
CAS No.: 2226034-07-5
M. Wt: 227.175
InChI Key: IQUWZKOTQIOWPM-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Carbonylation: The carbonyl group can be introduced through the reaction of the pyrazole derivative with a carbonylating agent such as phosgene or carbon monoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (dichloromethane, ethanol).

Major Products Formed:

    Oxidation Products: Oxidized pyrazole derivatives.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    1-(trifluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    1-(methyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine: Similar structure with a methyl group instead of a difluoromethyl group.

    1-(chloromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine: Similar structure with a chloromethyl group instead of a difluoromethyl group.

Uniqueness: 1-(difluoromethyl)-5-(1H-pyrazole-1-carbonyl)-1H-pyrazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N5O/c9-8(10)15-5(4-6(11)13-15)7(16)14-3-1-2-12-14/h1-4,8H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUWZKOTQIOWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC(=NN2C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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